molecular formula C21H23FN2O2 B3399625 2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide CAS No. 1040643-90-0

2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide

Cat. No.: B3399625
CAS No.: 1040643-90-0
M. Wt: 354.4 g/mol
InChI Key: VAXQAZDXZNZDPH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a fluorophenyl group and an indolinyl group, which are common in medicinal chemistry for their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide typically involves the following steps:

    Formation of the Indolinyl Intermediate: This step involves the synthesis of the indolinyl precursor, which can be achieved through various methods such as cyclization reactions.

    Introduction of the Pivaloyl Group: The pivaloyl group is introduced to the indolinyl intermediate using pivaloyl chloride in the presence of a base like triethylamine.

    Coupling with 4-Fluorophenylacetic Acid: The final step involves coupling the pivaloylindolinyl intermediate with 4-fluorophenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the molecule.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the indolinyl moiety might contribute to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-(1-acetylindolin-6-yl)acetamide: Similar structure but with an acetyl group instead of a pivaloyl group.

    2-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the pivaloyl group and the fluorophenyl group in 2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide might confer unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-21(2,3)20(26)24-11-10-15-6-9-17(13-18(15)24)23-19(25)12-14-4-7-16(22)8-5-14/h4-9,13H,10-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXQAZDXZNZDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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